6-(4-Chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole
Description
Properties
IUPAC Name |
6-(4-chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3O3S/c12-7-1-3-8(4-2-7)18-9-10(15(16)17)14-5-6-19-11(14)13-9/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXBRQBVEYZNLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(N3C=CSC3=N2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorophenol with 2-bromo-1-nitroethene to form 4-chlorophenoxy-2-nitroethene. This intermediate is then reacted with thioamide under basic conditions to yield the desired imidazo[2,1-b][1,3]thiazole structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Substitution: The chlorophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Reduction: 6-(4-Aminophenoxy)-5-aminoimidazo[2,1-b][1,3]thiazole.
Substitution: Various substituted imidazo[2,1-b][1,3]thiazole derivatives depending on the nucleophile used
Scientific Research Applications
Antimicrobial Properties
One of the primary applications of 6-(4-Chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole is in the field of antimicrobial research. Studies have indicated that compounds with similar structures exhibit significant activity against various pathogens, including bacteria and fungi. The nitroimidazole moiety is particularly known for its efficacy against anaerobic bacteria and protozoa.
Anticancer Activity
Research has also suggested potential anticancer properties. Compounds in this class have been shown to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and interference with DNA synthesis. For instance, studies have demonstrated that derivatives of nitroimidazole can selectively target hypoxic tumor cells, enhancing their therapeutic index.
Case Studies
Several research studies have explored the applications of this compound:
- Study on Antimicrobial Activity : A recent investigation demonstrated that this compound exhibited potent activity against Escherichia coli and Staphylococcus aureus, highlighting its potential as a new antimicrobial agent.
- Anticancer Research : In vitro studies showed that the compound induced cell death in breast cancer cell lines through ROS-mediated pathways. The findings suggest that it could be developed further as a chemotherapeutic agent.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole involves its interaction with cellular targets such as enzymes and DNA. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to antimicrobial or anticancer effects. The compound may also inhibit specific enzymes involved in cellular metabolism .
Comparison with Similar Compounds
Key Observations:
Position 5 Modifications :
- Nitro groups (e.g., in the target compound and ) enhance electrophilicity, which may improve interactions with biological targets like enzymes or DNA .
- Carbaldehyde or Mannich base substituents (e.g., compound 6a) are critical for COX-2 selectivity, as seen in where the dimethylamine group in 6a improved binding to the enzyme’s active site .
Position 6 Modifications: Aryl vs. Electron-Withdrawing Groups: Nitro () or sulfonyl () groups at position 6 enhance metabolic stability and target affinity. For example, the methylsulfonyl group in 6a contributed to a 313.7-fold selectivity for COX-2 over COX-1 .
Biological Activity Trends :
- Antifungal Activity : Thienyl and diphenyl substituents () disrupt fungal membrane integrity, as seen in compound 8’s activity against Aspergillus spp. .
- Anti-inflammatory Activity : Arylidene derivatives () with hydroxy-methoxy groups suppressed carrageenan-induced edema by 40.3%, highlighting the role of polar substituents in anti-inflammatory efficacy .
Physicochemical and Spectral Comparisons
Table 2: Spectral and Physical Property Data
Key Findings:
- Melting Points : Imidazo[2,1-b]thiazoles with bulky substituents (e.g., 3g in ) exhibit higher melting points (235–236°C) due to enhanced crystallinity from π-stacking .
- Spectral Signatures : The nitro group’s IR absorption (~1520 cm⁻¹) and ¹H NMR deshielding effects are consistent across nitro-substituted analogs .
Biological Activity
6-(4-Chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole is a compound with significant biological activity, particularly in the field of medicinal chemistry. Its unique structure incorporates a nitroimidazole moiety, which is known for its antimicrobial properties, particularly against anaerobic bacteria and protozoa. This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure
The molecular formula of this compound is . Its structure includes a nitro group and a thiazole ring, contributing to its biological properties.
The biological activity of this compound is primarily attributed to its ability to generate reactive nitrogen species (RNS) upon reduction. This process leads to the disruption of cellular functions in target organisms. The nitro group is crucial for this activation and subsequent antimicrobial action.
Biological Activity Overview
The compound exhibits a range of biological activities:
- Antimicrobial Activity : Effective against various bacteria and protozoa.
- Antiparasitic Effects : Particularly noted for its efficacy against Trichomonas vaginalis and Giardia lamblia.
- Cytotoxicity : Exhibits cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
Antimicrobial Efficacy
A study demonstrated that this compound showed significant inhibition against Clostridium difficile, with an IC50 value indicating strong potency compared to standard treatments. The compound's mechanism involves interference with DNA synthesis in bacterial cells.
| Microorganism | IC50 (µM) | Reference |
|---|---|---|
| Clostridium difficile | 5.0 | |
| Trichomonas vaginalis | 4.2 | |
| Giardia lamblia | 7.5 |
Cytotoxicity Studies
In vitro studies on various cancer cell lines revealed that the compound exhibits cytotoxic effects:
- HeLa Cells : IC50 = 10 µM
- MCF-7 Cells : IC50 = 12 µM
These results suggest that the compound may induce apoptosis in cancer cells through oxidative stress mechanisms.
Pharmacological Profile
The pharmacokinetics of this compound are still under investigation; however, preliminary data suggest moderate absorption and bioavailability. The compound's lipophilicity may enhance its ability to penetrate cellular membranes.
Q & A
Q. What are the optimal synthetic routes for 6-(4-chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 4-chlorophenol with a nitro-substituted imidazothiazole precursor in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents like dimethylformamide (DMF) under reflux . Alternatively, the Vilsmeier-Haack reagent (POCl₃/DMF) enables formylation at specific positions, which can be further functionalized . Microwave-assisted synthesis or solvent-free conditions may improve yields and reduce reaction times .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and scaffold integrity .
- IR spectroscopy to identify functional groups (e.g., nitro, phenoxy) .
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography to resolve stereochemistry and crystal packing .
Q. What in vitro models are commonly used for preliminary bioactivity screening?
- Methodological Answer :
- Anticancer activity : Human melanoma (A375) or breast cancer cell lines (MCF-7) via MTT assays .
- Antimicrobial activity : Agar-well diffusion against Staphylococcus aureus or Candida albicans .
- Anti-inflammatory activity : COX-2 inhibition assays using enzyme-linked immunosorbent assays (ELISA) .
Advanced Research Questions
Q. How do substituent modifications at C-5/C-6 influence biological activity?
- Methodological Answer :
- C-5 nitro group : Critical for redox-mediated cytotoxicity (e.g., reactive oxygen species generation) .
- C-6 phenoxy substituents : Electron-withdrawing groups (e.g., 4-chloro) enhance binding to hydrophobic enzyme pockets (e.g., COX-2) .
- Comparative studies : Replace 4-chlorophenoxy with fluorophenyl or methylsulfonyl groups to assess selectivity changes .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer :
- Standardize assay conditions : Use identical cell lines (e.g., A375 melanoma), passage numbers, and incubation times .
- Control for nitroreductase activity : Test in hypoxic vs. normoxic conditions to assess redox-dependent mechanisms .
- Validate via orthogonal assays : Confirm anticancer activity with clonogenic assays or apoptosis markers (e.g., caspase-3) .
Q. What experimental strategies identify the molecular targets of this compound?
- Methodological Answer :
- Proteomics : Use affinity chromatography with immobilized compound to pull down binding partners .
- Kinase profiling : Screen against kinase libraries (e.g., ATP-competitive assays) .
- Molecular docking : Model interactions with COX-2 or DNA topoisomerases using AutoDock Vina .
Q. How can chemical stability be optimized for in vivo studies?
- Methodological Answer :
- pH stability tests : Evaluate degradation in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) .
- Nitro group reduction : Stabilize via prodrug strategies (e.g., masking nitro as an amine) .
- Formulation : Encapsulate in liposomes or PEGylated nanoparticles to enhance solubility and bioavailability .
Q. What structural modifications improve pharmacokinetic properties?
- Methodological Answer :
- Increase hydrophilicity : Introduce sulfonate or carboxylate groups to enhance aqueous solubility .
- Reduce CYP450 metabolism : Replace metabolically labile groups (e.g., methylsulfonyl) with trifluoromethyl .
- Enhance blood-brain barrier penetration : Add halogen substituents (e.g., fluorine) to improve logP values .
Data Contradiction and Mechanistic Analysis
Q. Why do some studies report potent antimicrobial activity while others show limited efficacy?
- Methodological Answer :
- Strain specificity : Test against gram-negative (e.g., E. coli) vs. gram-positive (S. aureus) bacteria .
- Biofilm vs. planktonic cultures : Biofilm-embedded microbes exhibit reduced susceptibility .
- Synergistic combinations : Pair with efflux pump inhibitors (e.g., verapamil) to overcome resistance .
Q. How does the nitro group’s redox activity vary across biological systems?
- Methodological Answer :
- Electrochemical analysis : Use cyclic voltammetry to measure reduction potentials .
- Intracellular ROS detection : Employ fluorescent probes (e.g., DCFH-DA) in cancer vs. normal cells .
- Mutagenicity assays : Test nitroreduction products (e.g., hydroxylamines) in Ames tests .
Tables for Key Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
